molecular formula C8H14N2 B062763 1-(tert-butyl)-1H-pyrrol-2-amine CAS No. 173853-67-3

1-(tert-butyl)-1H-pyrrol-2-amine

Cat. No.: B062763
CAS No.: 173853-67-3
M. Wt: 138.21 g/mol
InChI Key: SNOLYWPZJMDJIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-butyl)-1H-pyrrol-2-amine is a heterocyclic organic compound featuring a five-membered pyrrole ring substituted with a tert-butyl group at the nitrogen atom and an amine group at the 2-position. The pyrrole ring’s aromaticity, combined with the electron-donating tert-butyl group, imparts unique steric and electronic properties to this compound. It serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of ligands and bioactive molecules due to its reactive amine moiety and bulky substituent .

Properties

CAS No.

173853-67-3

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

1-tert-butylpyrrol-2-amine

InChI

InChI=1S/C8H14N2/c1-8(2,3)10-6-4-5-7(10)9/h4-6H,9H2,1-3H3

InChI Key

SNOLYWPZJMDJIQ-UHFFFAOYSA-N

SMILES

CC(C)(C)N1C=CC=C1N

Canonical SMILES

CC(C)(C)N1C=CC=C1N

Synonyms

1H-Pyrrol-2-amine,1-(1,1-dimethylethyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

4-(((1-Methyl-1H-pyrrol-2-yl)methyl)amino)butan-2-ol (CAS: 1341434-55-6)

  • Structure: Contains a methyl-substituted pyrrole ring with an extended amino alcohol side chain.
  • Key Differences : The absence of a tert-butyl group reduces steric hindrance, while the hydroxyl group enhances hydrophilicity.
  • Applications : Used in pharmaceutical intermediates for drug candidates targeting neurological pathways .

5-(tert-butylsulfonyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine (CAS: 175202-10-5)

  • Structure : Combines a pyrimidine core with a pyrrolidine ring and a tert-butyl sulfonyl group.
  • Key Differences : The sulfonyl group introduces electron-withdrawing effects, reducing the basicity of the amine compared to the target compound.
  • Applications : Explored in kinase inhibitors due to its dual heterocyclic framework .

Pyrazole Derivatives

1-(tert-butyl)-3-phenyl-1H-pyrazol-5-amine (CAS: 442850-72-8)

  • Structure : Pyrazole ring with tert-butyl and phenyl substituents.
  • Applications : Utilized in catalytic systems and as a ligand in coordination chemistry .

tert-butyl[(1-ethylpyrazol-4-yl)methyl]amine

  • Structure : Ethyl-substituted pyrazole linked to a tert-butylamine group.
  • Key Differences : The ethyl group increases flexibility, while the tert-butylamine side chain offers steric shielding.
  • Applications : Intermediate in agrochemicals, particularly herbicides .

Benzimidazole Derivatives

(3-tert-butylphenyl)-{1-methyl-5-[2-(5-phenyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzimidazol-2-yl}-amine

  • Structure : Benzimidazole core fused with imidazole and pyridine rings, substituted with tert-butylphenyl groups.
  • Key Differences : Extended π-conjugation and multiple heteroatoms enhance binding affinity to biological targets.
  • Applications : Investigated in anticancer drug discovery for kinase inhibition .

Comparative Data Table

Compound Name Molecular Weight Core Structure Key Substituents Applications Reference
1-(tert-butyl)-1H-pyrrol-2-amine ~154.24 Pyrrole tert-butyl (N1), amine (C2) Pharmaceutical intermediates
4-(((1-Methyl-1H-pyrrol-2-yl)methyl)amino)butan-2-ol 182.26 Pyrrole Methyl (N1), amino alcohol Neurological drug synthesis
1-(tert-butyl)-3-phenyl-1H-pyrazol-5-amine 229.33 Pyrazole tert-butyl (N1), phenyl (C3) Catalysis, ligands
tert-butyl[(1-ethylpyrazol-4-yl)methyl]amine 209.32 Pyrazole Ethyl (N1), tert-butylamine Agrochemicals
(3-tert-butylphenyl)-benzimidazole derivative ~500.50* Benzimidazole tert-butylphenyl, imidazole-pyridine Anticancer agents

*Estimated based on structural complexity.

Research Findings and Implications

  • Steric Effects : The tert-butyl group in this compound enhances steric shielding, reducing unwanted side reactions in synthetic pathways compared to methyl-substituted analogs .
  • Electronic Properties : Pyrrole-based amines exhibit higher electron density at the amine site than pyrazole derivatives, favoring nucleophilic reactions .
  • Biological Activity : Benzimidazole derivatives with tert-butyl groups show superior target selectivity in kinase inhibition due to their rigid, multi-heterocyclic frameworks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.